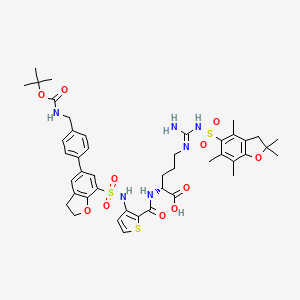
N2-(3-((5-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-D-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(3-((5-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-D-arginine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of N2-(3-((5-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-D-arginine involves several steps. One of the key steps includes the reaction of 2-bromoaniline with di-tert-butyl dicarbonate in tetrahydrofuran (THF) under reflux conditions for three days. The reaction mixture is then treated with ether and washed with saturated brine, followed by drying over anhydrous magnesium sulfate .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction reactions can be performed on specific functional groups within the compound.
Substitution: The aromatic rings in the structure can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N2-(3-((5-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-D-arginine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for N2-(3-((5-(4-(((tert-Butoxycarbonyl)amino)methyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-D-arginine is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives and benzofuran-based molecules
Properties
Molecular Formula |
C44H54N6O11S3 |
|---|---|
Molecular Weight |
939.1 g/mol |
IUPAC Name |
(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[[3-[[5-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C44H54N6O11S3/c1-24-25(2)38(26(3)31-22-44(7,8)60-35(24)31)64(57,58)50-41(45)46-17-9-10-33(40(52)53)48-39(51)37-32(16-19-62-37)49-63(55,56)34-21-30(20-29-15-18-59-36(29)34)28-13-11-27(12-14-28)23-47-42(54)61-43(4,5)6/h11-14,16,19-21,33,49H,9-10,15,17-18,22-23H2,1-8H3,(H,47,54)(H,48,51)(H,52,53)(H3,45,46,50)/t33-/m1/s1 |
InChI Key |
YPMQMHHXIQJCTA-MGBGTMOVSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)C3=C(C=CS3)NS(=O)(=O)C4=CC(=CC5=C4OCC5)C6=CC=C(C=C6)CNC(=O)OC(C)(C)C)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C3=C(C=CS3)NS(=O)(=O)C4=CC(=CC5=C4OCC5)C6=CC=C(C=C6)CNC(=O)OC(C)(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


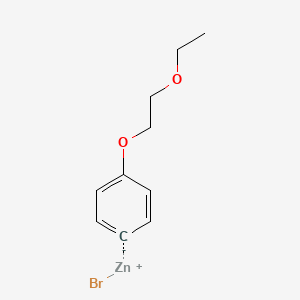

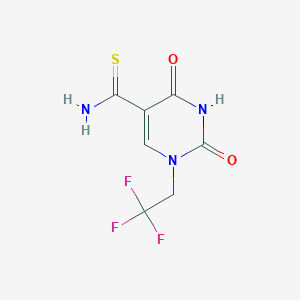

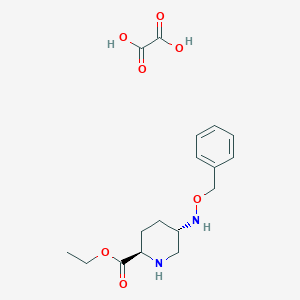

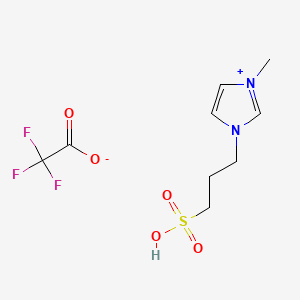
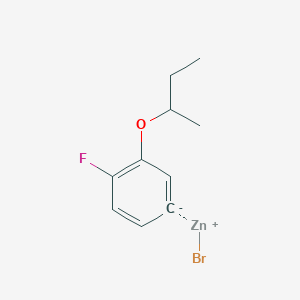
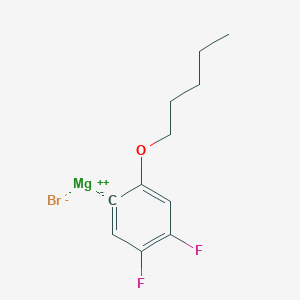
![4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide](/img/structure/B14882201.png)
![4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14882209.png)
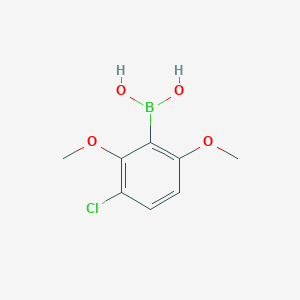
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B14882218.png)
![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
